Thermal Processing Window Differentiation: 42 °C Lower Melting Point and 109 °C Higher Boiling Point vs. Non-Biphenyl Analog
The target compound exhibits a melting point (Tₘ) of 191 °C versus 233 °C for the non-biphenyl analog 2-(4-bromophenyl)-4,6-diphenylpyrimidine (CAS 457613-56-8) , a 42 °C reduction. Conversely, its boiling point (T_b) of 561.8±32.0 °C at 760 mmHg is 109 °C higher than the comparator's 453.0±37.0 °C . This widening of the liquid-phase thermal window (ΔT = T_b − Tₘ ≈ 371 °C vs. ~220 °C for the comparator) provides a broader and more forgiving thermal processing range for vacuum thermal evaporation (VTE) deposition of OLED thin films, reducing the risk of thermal decomposition during sublimation while maintaining lower energy input requirements.
| Evidence Dimension | Thermal processing window (melting point and boiling point) |
|---|---|
| Target Compound Data | Tₘ = 191 °C (189.0–193.0 °C); T_b = 561.8±32.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4,6-diphenylpyrimidine (CAS 457613-56-8): Tₘ = 233 °C (233.0–238.0 °C); T_b = 453.0±37.0 °C at 760 mmHg |
| Quantified Difference | ΔTₘ = −42 °C (lower); ΔT_b = +109 °C (higher); liquid-range expansion ≈ +151 °C |
| Conditions | Melting points determined by standard capillary method; boiling points predicted at 760 mmHg (ACD/Labs Percepta or equivalent). TCI certificate of analysis conditions. |
Why This Matters
A broader liquid-phase thermal window enables more robust vacuum sublimation purification and VTE thin-film processing protocols, reducing lot-to-lot variability in device fabrication and allowing compatibility with temperature-sensitive co-deposited materials.
